4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by its unique structure, which includes a cyclopropyl group, a pyridin-3-yl moiety, and a triazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclopropylamine with pyridin-3-yl hydrazinecarbothioamide in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acid derivatives
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group, in particular, plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
4-Cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is structurally similar to other triazole derivatives, such as 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and 4-cyclopropyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
Uniqueness:
The presence of the cyclopropyl group and the specific position of the pyridin-3-yl moiety contribute to its unique chemical and biological properties, distinguishing it from other triazole derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-cyclopropyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c15-10-13-12-9(14(10)8-3-4-8)7-2-1-5-11-6-7/h1-2,5-6,8H,3-4H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSUFTAITZXBCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159800 | |
Record name | 4-Cyclopropyl-2,4-dihydro-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401159800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854137-74-9 | |
Record name | 4-Cyclopropyl-2,4-dihydro-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854137-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclopropyl-2,4-dihydro-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401159800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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